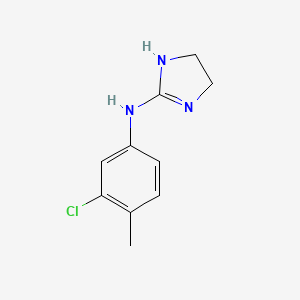

N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

Properties

Molecular Formula |

C10H12ClN3 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C10H12ClN3/c1-7-2-3-8(6-9(7)11)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14) |

InChI Key |

OAECVLYURDCEQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NCCN2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-chloro-4-methylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring. The product is then purified by recrystallization from ethanol .

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted imidazole derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt fungal cell membranes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Basicity :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase basicity by stabilizing the protonated imidazoline ring via resonance. highlights that para-substituted derivatives (e.g., 4-nitrophenyl) exhibit higher pKa values than meta-substituted analogs. The target compound’s 3-Cl substituent may moderately enhance basicity compared to non-halogenated analogs but less than ortho-dichloro derivatives like clonidine.

Solubility and Bioavailability :

- Clonidine’s hydrochloride salt () improves aqueous solubility, a strategy applicable to the target compound.

Biological Activity

N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, a compound characterized by its unique imidazole structure and specific substitutions, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on available literature, including synthesis methods, pharmacological profiles, and structure-activity relationships (SAR).

- Molecular Formula : CHClN

- Molecular Weight : 209.67 g/mol

- CAS Number : 1603222-53-2

The compound features a dihydroimidazole ring with a chloro and methyl substitution on the phenyl group, which enhances its biological reactivity and potential therapeutic applications .

Synthesis Methods

This compound can be synthesized through various methods. Common approaches include:

- Condensation Reactions : Involving the reaction of appropriate amines with aldehydes or ketones under acidic or basic conditions.

- Cyclization Techniques : Utilizing precursors that can undergo cyclization to form the imidazole ring.

These synthetic strategies are crucial for optimizing yield and purity, which directly impact biological testing outcomes .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it can inhibit key inflammatory mediators such as COX enzymes:

| Compound | IC (µM) against COX-1 | IC (µM) against COX-2 |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

This data indicates that the compound may possess significant anti-inflammatory properties, making it a candidate for further pharmacological development .

Structure-Activity Relationships (SAR)

The unique structural features of this compound play a critical role in its biological activity. The presence of electron-withdrawing groups such as chlorine enhances its reactivity and interaction with biological targets:

- Chloro Group : Increases lipophilicity and may improve binding affinity to target enzymes.

- Methyl Substitution : Potentially enhances selectivity towards specific receptors or enzymes.

Comparative studies with other imidazole derivatives reveal that modifications in substituents significantly influence pharmacological profiles .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several imidazole derivatives, including this compound, demonstrating its effectiveness against resistant bacterial strains.

- Inflammation Models : In vivo experiments showed that administration of this compound led to reduced inflammation markers in animal models of arthritis, indicating potential therapeutic applications in chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.